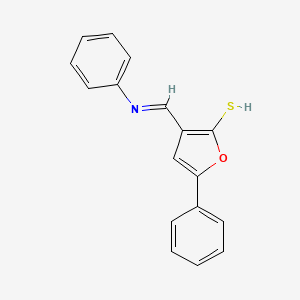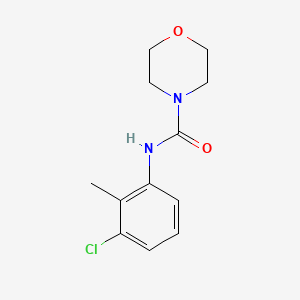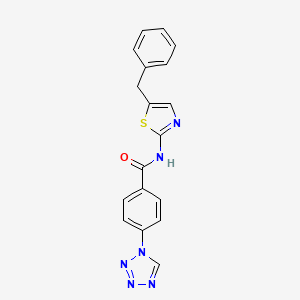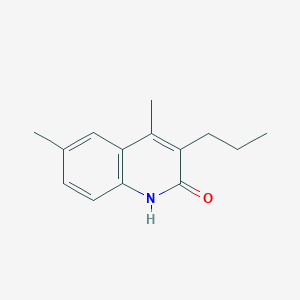
3-(anilinomethylene)-5-phenyl-2(3H)-furanthione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(anilinomethylene)-5-phenyl-2(3H)-furanthione (APF) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APF has been found to exhibit promising anticancer and antiviral activities, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione is not fully understood. However, studies have suggested that it exerts its anticancer and antiviral activities by modulating various cellular pathways. This compound has been found to inhibit the activity of Bcl-2, a protein that plays a crucial role in the regulation of apoptosis. By inhibiting the activity of Bcl-2, this compound induces apoptosis in cancer cells. This compound has also been reported to inhibit the replication of HSV-1 and HSV-2 by inhibiting viral DNA replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer and antiviral activities. It induces apoptosis in cancer cells by inhibiting the activity of Bcl-2 and inhibits viral DNA replication by inhibiting the activity of the viral DNA polymerase. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione is simple and can be carried out under mild conditions. This compound exhibits potent anticancer and antiviral activities, making it a potential candidate for the development of new drugs. However, the mechanism of action of this compound is not fully understood, and further studies are required to elucidate its mode of action. The bioavailability and toxicity of this compound also need to be evaluated before it can be considered for clinical use.
Zukünftige Richtungen
Several future directions can be explored in the field of 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione research. The potential of this compound as a therapeutic agent for the treatment of cancer and viral infections needs to be further investigated. The structure-activity relationship of this compound needs to be studied to develop more potent derivatives. The use of this compound in combination with other anticancer and antiviral agents needs to be explored to enhance its therapeutic efficacy. The development of novel drug delivery systems for this compound can also be investigated to improve its bioavailability and reduce its toxicity.
Synthesemethoden
3-(anilinomethylene)-5-phenyl-2(3H)-furanthione can be synthesized through a simple one-pot reaction by reacting 3-formyl-5-phenylfuran-2(3H)-one with aniline in the presence of a catalytic amount of acetic acid. The reaction proceeds smoothly under mild conditions and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
3-(anilinomethylene)-5-phenyl-2(3H)-furanthione has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer and antiviral activities. This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. It has also been reported to exhibit potent antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by inhibiting viral DNA replication.
Eigenschaften
IUPAC Name |
5-phenyl-3-(phenyliminomethyl)furan-2-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c20-17-14(12-18-15-9-5-2-6-10-15)11-16(19-17)13-7-3-1-4-8-13/h1-12,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLPTNECYVWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)S)C=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5673736.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5673744.png)
![1-methyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-4-pyridinecarboxamide](/img/structure/B5673750.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5673754.png)
![[3-allyl-1-(2-furylmethyl)-3-piperidinyl]methanol](/img/structure/B5673756.png)

![4-pyridinyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5673777.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5673786.png)
![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5673791.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide](/img/structure/B5673794.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B5673818.png)
![1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5673821.png)